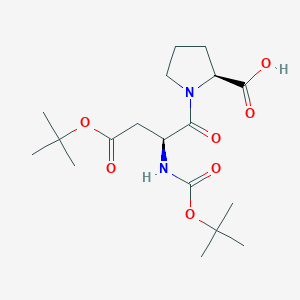

Boc-Asp(OtBu)(OtBu)-Pro-OH

CAS No.: 1203578-10-2

Cat. No.: VC18985871

Molecular Formula: C18H30N2O7

Molecular Weight: 386.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203578-10-2 |

|---|---|

| Molecular Formula | C18H30N2O7 |

| Molecular Weight | 386.4 g/mol |

| IUPAC Name | (2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C18H30N2O7/c1-17(2,3)26-13(21)10-11(19-16(25)27-18(4,5)6)14(22)20-9-7-8-12(20)15(23)24/h11-12H,7-10H2,1-6H3,(H,19,25)(H,23,24)/t11-,12-/m0/s1 |

| Standard InChI Key | VJWNFSDAMAHKFQ-RYUDHWBXSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Nomenclature

Boc-Asp(OtBu)(OtBu)-Pro-OH belongs to the class of Nα-Boc-protected, Cα/Cβ-OtBu-protected aspartic acid derivatives conjugated to proline. Its systematic IUPAC name is (2S)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid-L-proline, with the molecular formula C₁₈H₃₁N₂O₈ and a molecular weight of 403.45 g/mol . The stereochemistry at Asp’s α-carbon (S-configuration) and Pro’s secondary amine (L-configuration) is critical for its biological activity and synthetic utility.

Structural Features

-

Boc Group: Protects the α-amino group of Asp, preventing nucleophilic attack during coupling reactions.

-

Dual OtBu Esters: Shield Asp’s α- and β-carboxyl groups from unintended activation or hydrolysis.

-

Proline Residue: Contributes conformational rigidity to peptides due to its pyrrolidine ring .

Synthetic Methodologies

The synthesis of Boc-Asp(OtBu)(OtBu)-Pro-OH involves sequential protection and coupling steps, leveraging strategies from the broader peptide chemistry literature .

Protection of Aspartic Acid

Aspartic acid’s α-amino group is protected using Boc-OSu (N-hydroxysuccinimide active ester) in a biphasic system (dioxane/water, pH 9.5). This step avoids dipeptide formation by modulating the reactivity of the acylating agent . For example, Isidro-Llobet et al. demonstrated that substituting Fmoc-OSu with Fmoc-2-MBT reduces side products like Fmoc-β-Ala-OH by 55% . Analogously, Boc-OSu’s lower reactivity compared to chlorocarbonates minimizes over-activation of carboxyl groups .

The α- and β-carboxyl groups are then esterified with tert-butanol under acidic conditions (HCl/dioxane), achieving >90% yields .

Coupling to Proline

The protected Asp derivative is coupled to proline using carbodiimides (e.g., DCC) with HOBt as an additive. Critical parameters include:

-

Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

-

Temperature: 0–25°C to suppress racemization.

Table 1: Physical Properties of Boc-Asp(OtBu)-OH (Precursor)

| Property | Value | Source |

|---|---|---|

| CAS Number | 1676-90-0 | |

| Molecular Formula | C₁₃H₂₃NO₆ | |

| Molecular Weight | 289.3 g/mol | |

| Melting Point | 101–103°C | |

| Boiling Point | 429.0±40.0°C at 760 mmHg | |

| Density | 1.1±0.1 g/cm³ |

Applications in Peptide Synthesis

Boc-Asp(OtBu)(OtBu)-Pro-OH is indispensable in synthesizing peptides with aspartic acid and proline motifs, such as collagen mimics or protease inhibitors. Its dual OtBu protection prevents β-aspartimide formation, a common side reaction in acidic or basic conditions . For instance, in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, this derivative ensures regioselective deprotection of the α-carboxyl group while retaining β-carboxyl protection for later functionalization .

Challenges and Mitigation Strategies

Side Reactions

-

Aspartimide Formation: Elevated temperatures (>25°C) or prolonged exposure to piperidine (during Fmoc deprotection) can cyclize Asp-Pro sequences. Mitigation involves using low-temperature protocols and additives like HOBt .

-

Racemization: Basic conditions during coupling may epimerize Asp’s α-carbon. Employing pre-activated esters (e.g., pentafluorophenyl esters) reduces this risk .

Purification

Crude Boc-Asp(OtBu)(OtBu)-Pro-OH is purified via silica gel chromatography (ethyl acetate/hexane) or reverse-phase HPLC (acetonitrile/water + 0.1% TFA). HPLC purity typically exceeds 95% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume